molecular formula C10H12O3 B8368600 4-(Tetrahydrofuran-3-yl)benzene-1,3-diol

4-(Tetrahydrofuran-3-yl)benzene-1,3-diol

Cat. No.: B8368600
M. Wt: 180.20 g/mol
InChI Key: FUKQOJUXJRTDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tetrahydrofuran-3-yl)benzene-1,3-diol is a dihydroxybenzene derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position of the benzene core. These analogs exhibit diverse physicochemical, spectroscopic, and biological properties, making them valuable for pharmaceutical, material science, and biochemical applications .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-(oxolan-3-yl)benzene-1,3-diol

InChI

InChI=1S/C10H12O3/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,11-12H,3-4,6H2

InChI Key

FUKQOJUXJRTDBH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=C(C=C(C=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Dependent Physical Properties

The substitution pattern on the benzene-1,3-diol core significantly impacts melting points, solubility, and aggregation behavior. For example:

Compound Name Substituent Melting Point (°C) Key NMR Features (1H/13C)
4-(Phenylthio)benzene-1,3-diol (7a) Phenylthio 110–111 Aromatic H: δ 6.3–7.2; C-S bond at δ 135
4-(p-Tolylthio)benzene-1,3-diol (7b) p-Tolylthio 88–89 Methyl group at δ 2.3; shifted aromatic H
4-(Pentylthio)benzene-1,3-diol (7c) Pentylthio Liquid (RT) Aliphatic H: δ 1.2–1.6 (pentyl chain)
4-(4-Fluorophenylthio)benzene-1,3-diol (7d) 4-Fluorophenylthio 104–105 Fluorine-induced deshielding (δ 7.1–7.4)

Key Insight : Bulky aromatic substituents (e.g., phenylthio in 7a) increase melting points compared to aliphatic chains (e.g., pentylthio in 7c), which remain liquid at room temperature. Electron-withdrawing groups like fluorine (7d) further modulate electronic environments, as seen in NMR shifts .

Spectroscopic Behavior: Fluorescence and pH Sensitivity

Thiadiazole-substituted analogs demonstrate pH-dependent fluorescence, a property critical for biosensing applications:

  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1): Exhibits dual fluorescence at pH 7.0 (λem = 450 nm and 550 nm) due to keto-enol tautomerism and molecular aggregation. Fluorescence intensity decreases under acidic conditions (pH 2.0) .
  • 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) : Shows enhanced fluorescence quantum yield (Φ = 0.32) compared to C1 (Φ = 0.18) due to reduced aggregation in aqueous solutions .

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